molecular formula C27H32N2O9 B1244973 Lobatamide D

Lobatamide D

Cat. No.: B1244973
M. Wt: 528.5 g/mol
InChI Key: JIRIKJKTSMGHQG-ZBKQNIHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Lobatamide D involves several key steps:

    Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.

    Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.

    Zhao macrolactonization: This step involves the formation of the bislactone intermediate under acidic conditions.

    Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides

Chemical Reactions Analysis

Lobatamide D undergoes various chemical reactions, including:

Scientific Research Applications

Lobatamide D has several scientific research applications:

Mechanism of Action

Lobatamide D exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that regulates intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .

Comparison with Similar Compounds

Lobatamide D is structurally similar to other salicylate enamides, such as:

What sets this compound apart is its unique structure, which includes an additional hydroxyl group compared to Lobatamides A-C. This structural difference contributes to its distinct biological activity and potential as an antitumor agent .

Properties

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide

InChI

InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15-

InChI Key

JIRIKJKTSMGHQG-ZBKQNIHQSA-N

Isomeric SMILES

C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC

Canonical SMILES

CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC

Synonyms

lobatamide D

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.